Keap1-Nrf2-IN-1 (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Keap1-Nrf2-IN-1 (TFA) is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is of significant interest due to its potential therapeutic applications in diseases where oxidative stress plays a critical role, such as cancer and neurodegenerative disorders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Keap1-Nrf2-IN-1 (TFA) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .
Industrial Production Methods: Industrial production of Keap1-Nrf2-IN-1 (TFA) involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent systems, as well as the use of advanced purification techniques like chromatography and crystallization .
化学反应分析
Types of Reactions: Keap1-Nrf2-IN-1 (TFA) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products: The major products formed from these reactions are intermediates and final compounds with enhanced inhibitory activity against the Keap1-Nrf2 interaction. These products are characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography .
科学研究应用
Keap1-Nrf2-IN-1 (TFA) has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of oxidative stress and the role of the Keap1-Nrf2 pathway in cellular protection . In biology, it helps elucidate the molecular interactions and regulatory mechanisms involved in cellular responses to oxidative damage . In medicine, this compound is being investigated for its potential therapeutic effects in treating diseases like cancer, where aberrant activation of the Nrf2 pathway contributes to tumor growth and resistance to chemotherapy . Additionally, in industry, Keap1-Nrf2-IN-1 (TFA) is used in the development of new drugs and therapeutic agents targeting oxidative stress-related diseases .
作用机制
Keap1-Nrf2-IN-1 (TFA) exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent degradation by the proteasome . This regulation maintains low levels of Nrf2 in the cell. when Keap1-Nrf2-IN-1 (TFA) is introduced, it disrupts this interaction, leading to the stabilization and accumulation of Nrf2 . The accumulated Nrf2 translocates to the nucleus, where it activates the transcription of various cytoprotective genes involved in antioxidant defense, detoxification, and cellular repair .
相似化合物的比较
Keap1-Nrf2-IN-1 (TFA) is unique compared to other similar compounds due to its high specificity and potency in inhibiting the Keap1-Nrf2 interaction . Similar compounds include other small molecule inhibitors targeting the Keap1-Nrf2 pathway, such as sulforaphane and bardoxolone methyl . Keap1-Nrf2-IN-1 (TFA) stands out due to its improved pharmacokinetic properties and reduced cytotoxicity, making it a promising candidate for therapeutic development .
属性
分子式 |
C26H25F3N2O9S |
---|---|
分子量 |
598.5 g/mol |
IUPAC 名称 |
(2S)-1-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H24N2O7S.C2HF3O2/c1-33-16-8-10-17(11-9-16)34(31,32)26(15-23(27)28)21-13-12-20(18-5-2-3-6-19(18)21)25-14-4-7-22(25)24(29)30;3-2(4,5)1(6)7/h2-3,5-6,8-13,22H,4,7,14-15H2,1H3,(H,27,28)(H,29,30);(H,6,7)/t22-;/m0./s1 |
InChI 键 |
CARRGBULZRUUHS-FTBISJDPSA-N |
手性 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCC[C@H]4C(=O)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCCC4C(=O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。